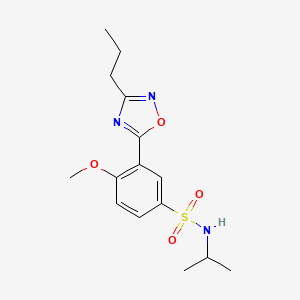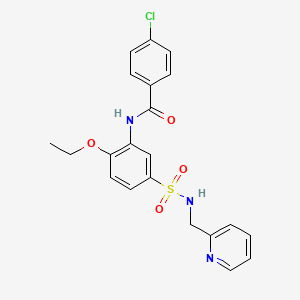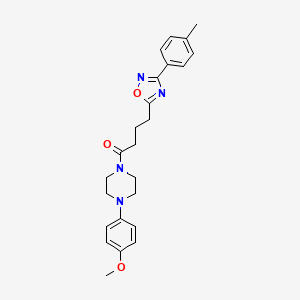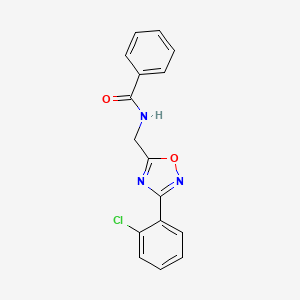
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as CPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPOP is a member of the oxadiazole family, which has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
作用机制
The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the programmed cell death process, and its activation leads to the cleavage of various cellular proteins, ultimately leading to cell death. Another proposed mechanism is that this compound inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase. This prevents the cells from dividing and leads to cell death. Finally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This may be due to this compound's ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and exhibit antimicrobial and anti-inflammatory activity. Additionally, this compound has been shown to have low toxicity in normal cells, indicating that it may have a favorable therapeutic index. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapeutic agents. Additionally, this compound has been shown to have low toxicity in normal cells, indicating that it may have a favorable therapeutic index. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability. Additionally, the multi-step synthesis process required to produce this compound may limit its scalability for large-scale production.
未来方向
There are several future directions for the study of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer therapeutic agent. Other areas of research include the investigation of this compound's antimicrobial and anti-inflammatory properties and the development of new derivatives of this compound with improved bioavailability and therapeutic efficacy.
合成方法
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chlorobenzohydrazide-1-carboxylate, which is subsequently reacted with 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde to form this compound. The overall yield of this process is approximately 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In particular, this compound has been studied for its potential as a cancer therapeutic agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. Other studies have shown that this compound has antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Finally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)15-19-14(22-20-15)10-18-16(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFOZRPDJVJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


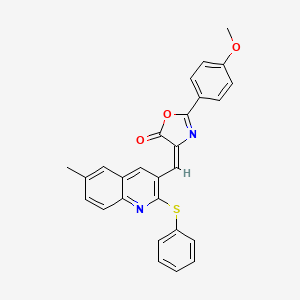

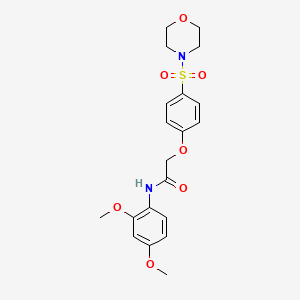
![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)
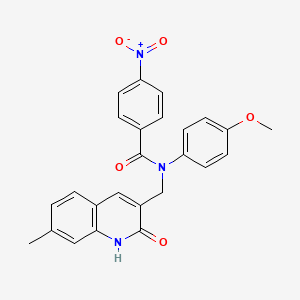
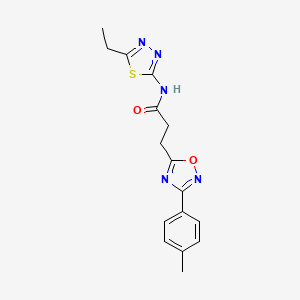

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
